10-Undecenamide, N-(2-hydroxyethyl)- chemical properties
10-Undecenamide, N-(2-hydroxyethyl)- chemical properties
Dual-Function Surfactant & Antimicrobial Lipid
Executive Summary
N-(2-Hydroxyethyl)-10-undecenamide (CAS: 20545-92-0), commonly known as Undecylenamide MEA , is a non-ionic surfactant and bioactive lipid derived from undecylenic acid and monoethanolamine.[1][2][][4] Distinguished by its terminal alkene group ($ \omega $-unsaturation) and ethanolamide headgroup, this compound occupies a niche intersection between surface-active agents and fungistatic antimicrobials.
This guide details the physicochemical characterization, synthesis protocols, and biological interface of Undecylenamide MEA, designed for researchers in pharmaceutical formulation and cosmetic chemistry.
Part 1: Chemical Identity & Structural Analysis[4]
The molecule consists of a hydrophobic 10-undecenyl tail attached to a hydrophilic hydroxyethyl headgroup via an amide linkage.[5] The terminal double bond provides a unique reactive handle for polymerization or further functionalization (e.g., sulfosuccinate synthesis), while the amide moiety contributes to its thermal stability and hydrogen-bonding capacity.
Table 1: Chemical Identification
| Parameter | Specification |
| IUPAC Name | N-(2-hydroxyethyl)undec-10-enamide |
| Common Name | Undecylenamide MEA; Undecylenic monoethanolamide |
| CAS Registry Number | 20545-92-0 |
| Molecular Formula | C₁₃H₂₅NO₂ |
| Molecular Weight | 227.34 g/mol |
| SMILES | C=CCCCCCCCCC(=O)NCCO |
| InChI Key | ISTASGAHDLTQRU-UHFFFAOYSA-N |
Structural Diagram
The structure comprises three functional zones:
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Terminal Alkene (C10-C11): Site of unsaturation; confers fluidity and reactivity.
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Alkyl Spacer (C2-C9): Hydrophobic core driving micellization.
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Ethanolamide Head (N-C-C-O): Hydrophilic anchor; hydrogen bond donor/acceptor.
Part 2: Physicochemical Properties[3][7]
Understanding the amphiphilic balance is critical for formulation. Undecylenamide MEA exhibits properties typical of long-chain alkanolamides but with enhanced solubility in organic solvents due to the double bond.
Table 2: Physical & Thermodynamic Properties
| Property | Value | Source/Note |
| Physical State | White to off-white waxy solid/powder | Experimental |
| Melting Point | 56–58 °C | Experimental [1] |
| Boiling Point | ~409 °C (at 760 mmHg) | Predicted |
| LogP (Octanol/Water) | 2.90 | Est.[2][6][7] (Lipophilic) |
| Water Solubility | ~184 mg/L (at 25 °C) | Poorly soluble; dispersible |
| Density | 0.94 g/cm³ | Predicted |
| pKa (Amide) | ~15 (Neutral in aq. solution) | Non-ionizable range |
Solubility Profile:
-
Soluble: Ethanol, Methanol, Chloroform, DMSO.
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Insoluble/Dispersible: Water (requires co-surfactants or elevated temperature).
Part 3: Synthesis & Manufacturing Protocol
The industrial synthesis typically employs a direct amidation (condensation) of 10-undecenoic acid (derived from castor oil pyrolysis) with monoethanolamine.
Reaction Scheme
(Where R = 10-undecenyl)Experimental Protocol: Thermal Condensation
Objective: Synthesis of N-(2-hydroxyethyl)-10-undecenamide on a 50g scale.
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Reagents:
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10-Undecenoic Acid (Undecylenic Acid): 0.22 mol (40.5 g)
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Monoethanolamine (MEA): 0.22 mol (13.5 g)
-
Catalyst: Sodium methoxide (0.1% w/w) or boric acid (optional for rate enhancement).
-
Solvent: Xylene (for azeotropic distillation) or neat melt.
-
-
Procedure:
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Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (if using solvent), and nitrogen inlet.
-
Addition: Charge Undecylenic acid and heat to 60°C. Add MEA dropwise to prevent rapid exotherm.
-
Reaction: Increase temperature to 140–160°C . Maintain nitrogen sparge to facilitate water removal.
-
Monitoring: Monitor acid value (AV). Reaction is complete when AV < 5 mg KOH/g.
-
Workup: Cool the melt to 80°C. If xylene was used, remove under vacuum.
-
Purification: Recrystallize from ethyl acetate or acetone to remove residual amine and fatty acid.
-
Yield: Expected yield >90%.
-
Visualization: Synthesis Workflow
Figure 1: Process flow for the thermal condensation synthesis of Undecylenamide MEA.
Part 4: Applications & Biological Interface[5]
1. Surfactant Properties
Undecylenamide MEA functions as a non-ionic co-surfactant.
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Foam Boosting: Stabilizes foam lattices in anionic systems (e.g., SLS/SLES) by packing into the micelle interface and reducing electrostatic repulsion between headgroups.
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Viscosity Building: Increases the viscosity of surfactant solutions by promoting the transition from spherical to rod-like micelles.
2. Antimicrobial Mechanism
Unlike standard fatty acid amides (e.g., Cocamide MEA), the undecylenyl chain confers specific fungistatic activity.
-
Target: Candida albicans, dermatophytes.
-
Mechanism: The terminal alkene and medium-chain length (C11) disrupt fungal cell membrane integrity and inhibit morphogenesis (hyphae formation).
3. Safety & Metabolism
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Metabolic Fate: Analogous to endogenous N-acylethanolamines (NAEs). Potentially hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) in the skin into undecylenic acid (active antifungal) and ethanolamine.
-
Toxicity: The Cosmetic Ingredient Review (CIR) panel deems fatty acid ethanolamides safe in rinse-off products. Caution is advised regarding nitrosamine formation; formulations must be free of nitrosating agents [2].[7]
Visualization: Mechanism of Action[8]
Figure 2: Dual mechanism of action: direct membrane disruption and metabolic conversion to active undecylenic acid.
Part 5: Analytical Characterization
For quality control and identification, Nuclear Magnetic Resonance (NMR) is the gold standard.
Predicted ¹H-NMR Signals (CDCl₃, 400 MHz):
| Chemical Shift ($ \delta $) | Multiplicity | Integration | Assignment | Functional Group |
| 5.80 | Multiplet | 1H | –CH=CH ₂ | Terminal Alkene (Internal) |
| 4.95 | Multiplet | 2H | –CH ₂=CH– | Terminal Alkene (Terminal) |
| 6.10 | Broad Singlet | 1H | –CO–NH – | Amide Proton |
| 3.72 | Triplet | 2H | –CH₂–CH ₂–OH | Ethanolamine (O-adjacent) |
| 3.42 | Multiplet | 2H | –NH–CH ₂–CH₂– | Ethanolamine (N-adjacent) |
| 2.18 | Triplet | 2H | –CH₂–CH ₂–CO– | $ \alpha $-Methylene to Carbonyl |
| 2.01 | Quartet | 2H | =CH–CH ₂– | Allylic Methylene |
| 1.62 | Multiplet | 2H | –CH₂–CH ₂–CH₂–CO– | $ \beta $-Methylene |
| 1.28 | Broad Singlet | 10H | –(CH ₂)₅– | Alkyl Chain |
References
-
CymitQuimica. N-(2-Hydroxyethyl)-10-undecenamide Product Data. CAS 20545-92-0.[1][2][][4][5][6][9] Link
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Cosmetic Ingredient Review (CIR). Safety Assessment of Ethanolamides as Used in Cosmetics. International Journal of Toxicology, 2015.[7] Link
-
PubChem. Undecylenic acid monoethanolamide (Compound Summary). National Library of Medicine. Link
-
U.S. EPA. 10-Undecenamide, N-(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[4] Link
-
The Good Scents Company. Undecylenamide MEA Technical Profile. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. angenesci.com [angenesci.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. CAS 20545-92-0: N-(2-Hydroxyethyl)-10-undecenamide [cymitquimica.com]
- 6. undecylenamide MEA, 20545-92-0 [thegoodscentscompany.com]
- 7. Undecylenic acid monoethanolamide | C13H25NO2 | CID 88588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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